1-(2-Methylpropyl)cyclopentan-1-ol
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Overview
Description
1-(2-Methylpropyl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O. It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with isobutylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding cyclopentanone derivative. This method ensures high yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Cyclopentanone or 1-(2-Methylpropyl)cyclopentanone.
Reduction: 1-(2-Methylpropyl)cyclopentane.
Substitution: 1-(2-Methylpropyl)cyclopentyl chloride.
Scientific Research Applications
1-(2-Methylpropyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Cyclopentanol: A simpler analog with a hydroxyl group directly attached to the cyclopentane ring.
1-(2-Methylpropyl)cyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Isobutylcyclopentane: A related compound without the hydroxyl group.
Uniqueness: 1-(2-Methylpropyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group enhances its hydrophobicity, while the hydroxyl group allows for hydrogen bonding, making it versatile for various applications .
Properties
IUPAC Name |
1-(2-methylpropyl)cyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)7-9(10)5-3-4-6-9/h8,10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWDLFMCZAIJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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